2-(2-CHLORO-4-{[1-(2-ETHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENOXY)ACETIC ACID
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Overview
Description
2-(2-Chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenoxy)acetic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxyacetic acid moiety linked to a pyrimidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenoxy)acetic acid typically involves multiple steps:
Formation of the Pyrimidinylidene Intermediate: The pyrimidinylidene group is synthesized through a condensation reaction involving 2-ethylphenylamine and a suitable diketone under acidic conditions.
Chlorination: The phenoxyacetic acid moiety is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated phenoxyacetic acid is then coupled with the pyrimidinylidene intermediate using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler analog with similar phenoxyacetic acid structure but lacking the pyrimidinylidene group.
2-(2-methyl-4-chlorophenoxy)acetic acid: Another analog with a methyl group instead of the ethyl group.
Uniqueness
2-(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenoxy)acetic acid is unique due to the presence of the pyrimidinylidene group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-4-[(E)-[1-(2-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c1-2-13-5-3-4-6-16(13)24-20(28)14(19(27)23-21(24)29)9-12-7-8-17(15(22)10-12)30-11-18(25)26/h3-10H,2,11H2,1H3,(H,25,26)(H,23,27,29)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZZOXMIFHCHOO-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Cl)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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